molecular formula C23H25N3O B2603088 3-[[1-(2,3-Dihydro-1H-inden-2-yl)piperidin-4-yl]methyl]quinazolin-4-one CAS No. 2380181-41-7

3-[[1-(2,3-Dihydro-1H-inden-2-yl)piperidin-4-yl]methyl]quinazolin-4-one

Cat. No. B2603088
CAS RN: 2380181-41-7
M. Wt: 359.473
InChI Key: XRHTUPAMYBWPJB-UHFFFAOYSA-N
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Description

The compound is a quinazolinone derivative, which is a class of organic compounds that are often used in the development of various pharmaceuticals . The presence of the 2,3-dihydro-1H-inden-2-yl and piperidin-4-yl groups could potentially influence its biological activity.


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple cyclic structures, including the quinazolinone, indene, and piperidine rings .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence and position of functional groups, the degree of unsaturation, and the stereochemistry could all influence properties like solubility, melting point, and reactivity .

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Quinazolinones have been found to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activity. As with any chemical compound, appropriate safety precautions should be taken when handling it to avoid exposure .

Future Directions

The future directions for research on this compound would likely depend on its biological activity. If it exhibits promising activity in preliminary studies, it could be further optimized and studied in preclinical and clinical trials .

properties

IUPAC Name

3-[[1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-yl]methyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O/c27-23-21-7-3-4-8-22(21)24-16-26(23)15-17-9-11-25(12-10-17)20-13-18-5-1-2-6-19(18)14-20/h1-8,16-17,20H,9-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRHTUPAMYBWPJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C=NC3=CC=CC=C3C2=O)C4CC5=CC=CC=C5C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one

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